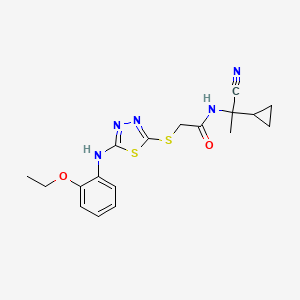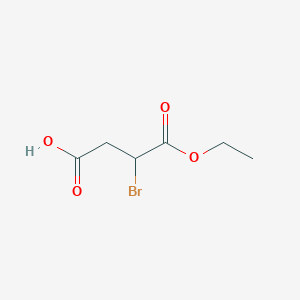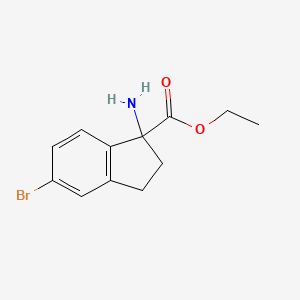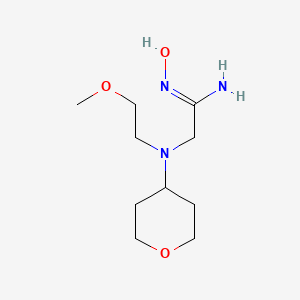
1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate is a complex organic compound that features a sulfonamide group, a vinyl group, and a tert-butoxycarbonyl (Boc) protected amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-dimethylphenylamine with a sulfonyl chloride to form the sulfonamide.
Vinylation: The sulfonamide is then reacted with a vinylating agent under basic conditions to introduce the vinyl group.
Protection of L-Alanine: L-Alanine is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-alanine.
Coupling Reaction: Finally, the Boc-L-alanine is coupled with the vinyl sulfonamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Substituted sulfonamides.
Applications De Recherche Scientifique
1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the vinyl group can participate in covalent bonding with nucleophilic sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((N,4-Dimethylphenyl)sulfonamido)ethyl (tert-butoxycarbonyl)-L-alaninate: Similar structure but with an ethyl group instead of a vinyl group.
1-((N,4-Methylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate: Similar structure but with a methyl group instead of a dimethyl group.
Uniqueness
1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate is unique due to the presence of both the vinyl group and the Boc-protected amino acid, which confer distinct reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C18H26N2O6S |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H26N2O6S/c1-12-8-10-15(11-9-12)27(23,24)20(7)14(3)25-16(21)13(2)19-17(22)26-18(4,5)6/h8-11,13H,3H2,1-2,4-7H3,(H,19,22)/t13-/m0/s1 |
Clé InChI |
XJUAQHRMTWMCNA-ZDUSSCGKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=O)[C@H](C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=O)C(C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Benzo[b]thiophen-2-ylmethyl)piperidine](/img/structure/B15281147.png)


![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B15281170.png)



![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15281212.png)
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B15281216.png)



